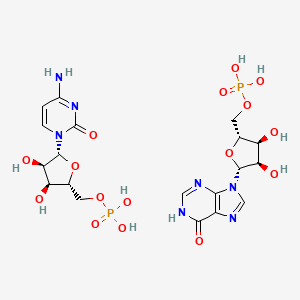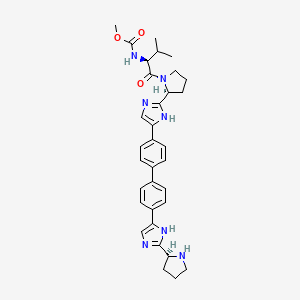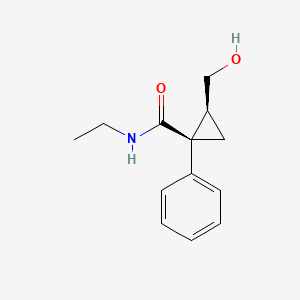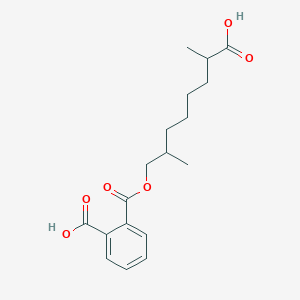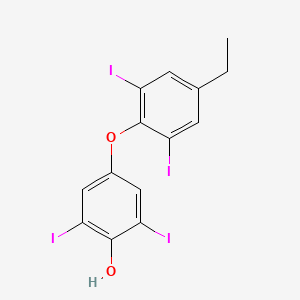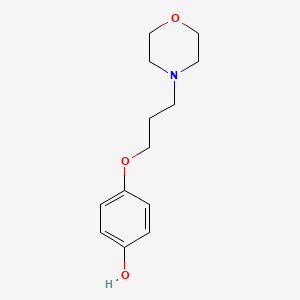
N-(4-Hydroxymethylbenzyl) Cyclam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-Hydroxymethylbenzyl) Cyclam” is a chemical compound with the molecular formula C₁₈H₃₂N₄O and a molecular weight of 320.47 . It is also known as Plerixafor Impurity E and Plerixafor Impurity I .
Synthesis Analysis
The synthesis of N-substituted cyclams, which are similar to “N-(4-Hydroxymethylbenzyl) Cyclam”, has been reported in several studies . For instance, tetrasubstituted cyclams were synthesized by reacting cyclam with 4 equivalents of 3,5-dimethylbenzyl bromide and p-toluenesulfonyl chloride . Additionally, cyclam reacted with CO2 at atmospheric pressure to produce a compound displaying four carbamic acid moieties .
Chemical Reactions Analysis
Cyclam, a related compound, has been shown to react with CO2 at atmospheric pressure to give a compound displaying four carbamic acid moieties . This reaction is reversible, and in aqueous solution, a decarboxylation process takes place with the formation of cyclam and release of CO2 .
Applications De Recherche Scientifique
Catalysis
N-(4-Hydroxymethylbenzyl) Cyclam: is utilized in catalysis due to its ability to selectively coordinate with certain metals. This leads to the formation of metal complexes with high kinetic and thermodynamic stability, which are essential in various catalytic processes .
Sensors
The compound’s selective metal coordination properties also make it suitable for use in sensors. These sensors can detect specific metal ions in a sample, which is valuable in environmental monitoring and industrial process control .
Radiopharmaceuticals
N-(4-Hydroxymethylbenzyl) Cyclam: derivatives have been explored for their potential in radiopharmaceuticals. They can form stable complexes with radioisotopes, which are used in diagnostic imaging and targeted radiotherapy .
Antimicrobial and Antitumor Properties
Recent studies have shown that cyclams exhibit significant antimicrobial and antitumor properties. The modification of the cyclam backbone, such as with N-(4-Hydroxymethylbenzyl) Cyclam , can enhance these properties, making them useful in medical research for developing new treatments .
Drug Development
One of the notable applications of N-(4-Hydroxymethylbenzyl) Cyclam is in drug development. It has been identified as an impurity in Plerixafor, a drug that inhibits the CXCR4 receptor and is used in cancer treatment to mitigate chemoresistance and metastatic tumor cell survival .
Malaria Treatment
There is potential for N-(4-Hydroxymethylbenzyl) Cyclam and related macrocyclic amines in the treatment of malaria. They can interfere with the plasmepsin enzymes of the malaria parasite, which are crucial for the parasite’s life cycle .
Safety and Hazards
Orientations Futures
While the future directions for “N-(4-Hydroxymethylbenzyl) Cyclam” are not explicitly mentioned in the search results, cyclams have received considerable attention due to their chemical and biological applications . They have revealed important antimicrobial and antitumor properties, and their ability to selectively coordinate certain metals has resulted in their use in catalysis, sensors, and radiopharmaceuticals . Therefore, it is likely that future research will continue to explore the potential applications of cyclams and their derivatives.
Mécanisme D'action
- Primary Targets : N-(4-Hydroxymethylbenzyl) Cyclam primarily interacts with metal ions. Cyclams are 14-membered tetraamine macrocycles that strongly bind to a wide range of metal ions .
- Role : The specific role of these metal ions can vary. For instance, clinical trials have explored the use of a bicyclam (a type of cyclam) for treating AIDS and stem cell mobilization. Additionally, cyclam adducts with technetium (Tc) and copper (Cu) radionuclides have been investigated for diagnosis and therapy .
Target of Action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-Hydroxymethylbenzyl) Cyclam involves the reaction of Cyclam with 4-Formylbenzyl alcohol in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "Cyclam", "4-Formylbenzyl alcohol", "Reducing agent" ], "Reaction": [ "Step 1: Cyclam is dissolved in a suitable solvent.", "Step 2: 4-Formylbenzyl alcohol is added to the solution.", "Step 3: The reducing agent is added to the solution to reduce the aldehyde group of 4-Formylbenzyl alcohol to a hydroxymethyl group.", "Step 4: The reaction mixture is stirred at a suitable temperature and for a suitable time to allow the reaction to proceed.", "Step 5: The product, N-(4-Hydroxymethylbenzyl) Cyclam, is isolated and purified using standard techniques." ] } | |
Numéro CAS |
176252-20-3 |
Nom du produit |
N-(4-Hydroxymethylbenzyl) Cyclam |
Formule moléculaire |
C₁₈H₃₂N₄O |
Poids moléculaire |
320.47 |
Synonymes |
4-(1,4,8,11-Tetraazacyclotetradec-1-ylmethyl)-Benzenemethanol; Plerixafor Impurity I; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




